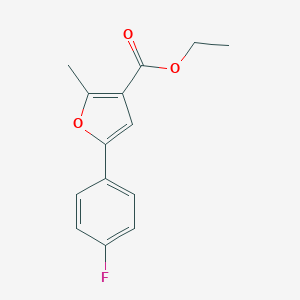

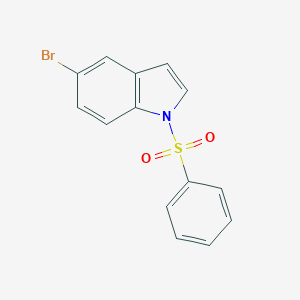

![molecular formula C20H30Cl2N4O3 B047913 2,6-二氨基-N-[1-[(4-甲氧基萘-2-基)氨基]-1-氧代丙烷-2-基]己酰胺;盐酸盐 CAS No. 118357-26-9](/img/structure/B47913.png)

2,6-二氨基-N-[1-[(4-甲氧基萘-2-基)氨基]-1-氧代丙烷-2-基]己酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

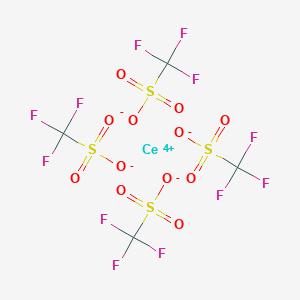

2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride is a useful research compound. Its molecular formula is C20H30Cl2N4O3 and its molecular weight is 445.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

DTXSID90585199: 由于其结构与二嗪生物碱相似,已被探索用于癌症治疗的潜力。二嗪以其广泛的药理学应用而闻名,包括抗癌特性。 它们作为抗代谢物,据报道对各种癌症类型,如髓样白血病和乳腺癌具有活性 .

抗菌和抗真菌活性

该化合物的二嗪核心与显著的抗菌和抗真菌活性有关。 这使其成为开发针对耐药菌株和真菌的新疗法的候选药物,解决公共卫生的日益严重的问题 .

心血管治疗

作为二嗪的衍生物,DTXSID90585199 也可能在心血管疾病中找到应用。 二嗪衍生物已被用作心血管药物和抗高血压药物,表明其在管理心脏相关疾病方面具有潜在用途 .

神经保护

二嗪衍生物的神经保护特性,特别是在眼部健康方面,表明DTXSID90585199 可以被研究其在保护视网膜神经节细胞方面的有效性,这对于预防青光眼等疾病至关重要 .

糖尿病管理

该化合物在糖尿病管理中的相关性与其二嗪支架有关,二嗪支架已被用于创建DPP-IV抑制剂和其他抗糖尿病药物。 这表明其可能在开发用于糖尿病的新治疗剂方面发挥作用 .

抗肿瘤和细胞周期阻滞

关于2,6-二氨基取代嘌呤衍生物的研究,其与DTXSID90585199 共享结构特征,表明这些化合物可以导致癌细胞的细胞周期阻滞。 这与乳腺癌和结直肠癌尤其相关,在这些癌症中,它们可以诱导G2/M期阻滞和多倍体,可能导致新的抗肿瘤治疗 .

作用机制

Target of Action

Similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, have been synthesized and evaluated for their potential antibacterial activity . These compounds have been found to inhibit the Enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis .

Mode of Action

Similar compounds have been found to interact with their targets by inhibiting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the final step of bacterial fatty acid biosynthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

DTXSID90585199 likely affects the fatty acid biosynthesis pathway in bacteria, given the action of similar compounds . By inhibiting the Enoyl-acyl carrier protein reductase enzyme, it disrupts the production of fatty acids, which are essential components of the bacterial cell membrane . The downstream effects of this disruption could include impaired cell membrane function and integrity, leading to bacterial cell death .

Result of Action

Based on the action of similar compounds, it can be inferred that the compound may lead to bacterial cell death by disrupting the integrity and function of the bacterial cell membrane .

属性

CAS 编号 |

118357-26-9 |

|---|---|

分子式 |

C20H30Cl2N4O3 |

分子量 |

445.4 g/mol |

IUPAC 名称 |

(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;dihydrochloride |

InChI |

InChI=1S/C20H28N4O3.2ClH/c1-13(23-20(26)17(22)9-5-6-10-21)19(25)24-15-11-14-7-3-4-8-16(14)18(12-15)27-2;;/h3-4,7-8,11-13,17H,5-6,9-10,21-22H2,1-2H3,(H,23,26)(H,24,25);2*1H/t13-,17-;;/m0../s1 |

InChI 键 |

GJOOJLYXFGXARX-ZMQOMOPGSA-N |

SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Cl |

手性 SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CCCCN)N.Cl.Cl |

规范 SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Cl.Cl |

Pictograms |

Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

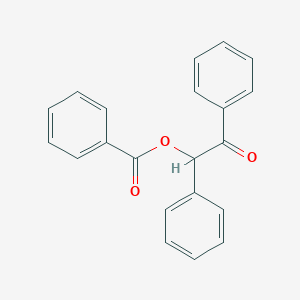

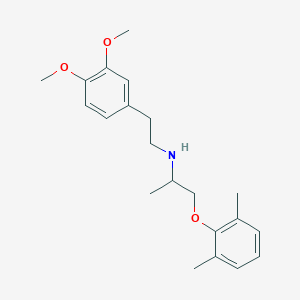

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)